Etoformin hydrochloride is synthesized from dimethylamine and dicyandiamide, through various chemical reactions that involve the formation of hydrochloride salts. Its classification falls under the category of antihyperglycemic agents, specifically within the biguanide class. This class is recognized for its mechanism of action that enhances insulin sensitivity and decreases hepatic glucose production.
The synthesis of Etoformin hydrochloride can be accomplished through several methods, with notable approaches including:
Etoformin hydrochloride has a molecular formula of and a molar mass of approximately 192.1 g/mol. The compound's structure can be represented as follows:
This structure indicates the presence of multiple amine groups contributing to its pharmacological activity.
The characterization of Etoformin hydrochloride can be performed using various spectroscopic techniques:
Etoformin hydrochloride undergoes several key reactions during its synthesis:
Etoformin hydrochloride exerts its antihyperglycemic effects primarily through:
The detailed mechanism involves modulation of various metabolic pathways, including AMPK activation, which plays a crucial role in cellular energy homeostasis.
Thermogravimetric analysis indicates that Etoformin hydrochloride maintains stability up to its decomposition point, making it suitable for pharmaceutical formulations .
Etoformin hydrochloride is primarily used in:
Metformin hydrochloride (chemical name: N,N-dimethylimidodicarbonimidic diamide hydrochloride) is a crystalline biguanide derivative with the empirical formula C₄H₁₁N₅·HCl and a molecular weight of 165.62 g/mol. The compound features a protonated biguanide core, where the chloride ion neutralizes the positive charge on the terminal guanidinium nitrogen. X-ray diffraction studies confirm its prismatic or rod-like crystal morphology when crystallized from water or propanol, respectively. The planar biguanide unit facilitates strong intermolecular hydrogen bonding, contributing to its high melting point of 223–226°C. Its water solubility is exceptional (>50 mg/mL), while it remains practically insoluble in acetone or methylene chloride due to ionic character [1] [7] [9].
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Empirical Formula | C₄H₁₁N₅·HCl |
Molecular Weight | 165.62 g/mol |
pKa (cationic form) | 12.4 |
logP (20°C) | -3.5 |
λmax (H₂O) | 233 nm |
Metformin hydrochloride exhibits two polymorphic forms with distinct solid-state characteristics. Form I displays a fibrous crystalline habit and is the thermodynamically stable phase at room temperature. Form II, obtained by heating Form I at 50–60°C for several hours, adopts a flaky aggregate morphology. The interconversion between these polymorphs is reversible and solvent-independent. X-ray powder diffraction (XRPD) patterns differentiate these forms: Form I shows characteristic peaks at 2θ = 15.2°, 22.7°, and 29.4°, while Form II exhibits shifts to 14.8°, 23.1°, and 30.0°. No solvates or hydrates have been reported, simplifying pharmaceutical processing [1] [9].
Table 2: Polymorph Characteristics
Parameter | Form I | Form II |
---|---|---|
Crystal Habit | Fibrous | Flaky aggregates |
Stability Range | <50°C | >50°C |
Key XRD Peaks | 15.2°, 22.7° | 14.8°, 23.1° |
The synthesis of metformin hydrochloride was first reported in the 1920s via fusion of dimethylamine hydrochloride and dicyandiamide at 130–150°C for 1–2 hours. This one-step nucleophilic addition-elimination reaction proceeds through an intermediate amidinourea derivative:
(CH₃)₂NH·HCl + H₂N-C(=NH)-NH-CN → [Metformin·HCl] + NH₃
The reaction efficiency depends on strict stoichiometric control and exclusion of moisture. Early development (1922–1929) by Werner/Bell and Slotta/Tschesche identified hypoglycemic activity in biguanides, but clinical adoption was delayed until Jean Sterne’s 1950s studies. Commercial production now employs high-purity dicyandiamide and anhydrous conditions to minimize by-products like cyano-guanidine. Modern optimization achieves yields >85% with HPLC purity >99.5% [1] [7] [9].
Solid-state stability: Metformin hydrochloride decomposes only above 230°C, demonstrating exceptional thermal robustness. However, exposure to alkaline conditions (pH >8) triggers degradation via hydrolysis, releasing dimethylamine and ammonia. Humidity accelerates decomposition, requiring storage at <80% RH.
Solution stability: Aqueous solutions (0.1 mg/mL) remain stable for >6 days between pH 2.5–8.2 at 25°C. At pH 10, potency drops to 95% within 6 days due to deprotonation and chain scission. Photolytic degradation is negligible under UV-Vis light. These properties necessitate pH-controlled formulations and exclusion of alkaline excipients [1] [7] [9].
Table 3: Stability Profile Summary
Condition | Stability Outcome |
---|---|
Thermal Decomposition | >230°C (charring) |
Alkaline Hydrolysis | Degrades to NH₃ + (CH₃)₂NH at pH >8 |
Aqueous Solution (pH 7) | t₉₀ > 144 hours (25°C) |
Photolysis | No significant degradation |
Table 4: Standardized Chemical Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | N,N-Dimethylimidodicarbonimidic diamide hydrochloride |
CAS Registry Number | 1115-70-4 |
Synonyms | 1,1-Dimethylbiguanide hydrochloride; Glucophage; MetforMin HCl USP |
Proprietary Names | Diabex®, Glucophage®, Fortamet®, Riomet® |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7